molecular formula C14H32Cr3O16 B1589519 Chromium acetate, basic CAS No. 39430-51-8

Chromium acetate, basic

Cat. No. B1589519
CAS RN: 39430-51-8
M. Wt: 612.38 g/mol
InChI Key: XYQQGESWGNLKIO-UHFFFAOYSA-N
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Description

Chromium (III) acetate, commonly known as basic chromium acetate, describes a family of salts where the cation has the formula [Cr 3 O (O 2 CCH 3) 6 (OH 2) 3] + . The trichromium cation is encountered with a variety of anions, such as chloride and nitrate .


Synthesis Analysis

The synthesis of Chromium (II) acetate involves the reduction of potassium dichromate by zinc in the presence of strong acid . The Cr(II) ion is readily oxidized and to achieve synthesis its compounds must be protected from air . The Cr(II) ion is also capable of reducing water, producing hydrogen, and is therefore a strong reducing agent .


Molecular Structure Analysis

The Cr 2 (OAc) 4 (H 2 O) 2 molecule contains two atoms of chromium, two ligated molecules of water, and four acetate bridging ligands . The coordination environment around each chromium atom consists of four oxygen atoms (one from each acetate ligand) in a square, one water molecule (in an axial position), and the other chromium atom (opposite the water molecule), giving each chromium centre an octahedral geometry .


Chemical Reactions Analysis

Chromium (III) ions in solution undergo several reactions. The hexaaquachromium (III) ion is fairly acidic - with a pH for typical solutions in the 2 - 3 range . The ion reacts with water molecules in the solution . In basic solution, hydrogen peroxide oxidizes Cr(III) to Cr(VI) .


Physical And Chemical Properties Analysis

Chromium (III) acetate is a blue/grey-green powder, which is soluble in water . It has a molecular formula of C6H9CrO6 and an average mass of 229.128 Da .

Scientific Research Applications

Environmental Remediation

Biosorption and Biotransformation

Basic chromium acetate is pivotal in environmental remediation strategies, particularly in the detoxification of hexavalent chromium [Cr(VI)], a potent environmental pollutant. Microorganisms employ various strategies such as biosorption and biotransformation to reduce Cr(VI) to its less toxic trivalent form [Cr(III)]. This process is crucial for treating industrial effluents and polluted water sources, ensuring that chromium levels are within permissible limits before discharge (R. Jobby et al., 2018).

Chromium Speciation and Bioavailability

Soil-Plant System

The speciation and bioavailability of chromium in the soil-plant system have been extensively studied to understand its uptake, toxicity, and detoxification mechanisms in plants. Chromium's behavior in soil, its transfer to plants, and its accumulation depend on its chemical form, plant type, and soil properties. Understanding these dynamics is essential for monitoring and managing chromium's biogeochemical behavior and mitigating its toxic effects on agriculture and ecosystems (M. Shahid et al., 2017).

Bioremediation Technologies

Technological Advances

Recent advances in bioremediation technologies highlight the use of inorganic nanoparticles for the efficient removal of Cr(VI) from aqueous solutions. These nanoparticles act as catalysts or reductants, facilitating the conversion of Cr(VI) to Cr(III), significantly reducing the toxicity and environmental impact of chromium pollution. This area of research emphasizes the potential of nanotechnology in developing more effective chromium removal methods, bridging the gap between laboratory findings and industrial applications (Z. H. Farooqi et al., 2020).

Cleaner Production Methods

Sustainable Manufacturing

The production of basic chromium sulfate, a key chemical used in the tanning industry, has been targeted for cleaner and more sustainable manufacturing processes. Efforts to optimize the conversion efficiency from chromium (VI) to chromium (III) during production aim to minimize the presence of the toxic hexavalent form. These initiatives not only reduce the environmental impact of chromium use but also improve the safety and sustainability of its applications in various industries (R. C. Panda et al., 2016).

Safety and Hazards

Chromium (III) acetate may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing dust .

Future Directions

Chromium (II) acetate, also known as chromous acetate, is a compound that features a quadruple bond . The preparation of chromous acetate once was a standard test of the synthetic skills of students due to its sensitivity to air and the dramatic colour changes that accompany its oxidation . It has been used extensively in studying the mechanisms of electron-transfer reactions . The research progress on the liquid–liquid extraction of chromium has been reviewed, providing a theoretical basis for choosing an appropriate ion host, and an important reference for optimization of chromium removal processes by solvent extraction .

Mechanism of Action

Target of Action

Chromium acetate, basic, also known as acetic acid;chromium;dihydrate, is a coordination compound that primarily targets the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production and metabolic regulation .

Mode of Action

The interaction of this compound with its primary target, the beta subunit of mitochondrial ATP synthase, influences physiological effects apart from insulin signaling . The compound features a quadruple bond, which arises from the overlap of four d-orbitals on each metal with the same orbitals on the other metal .

Biochemical Pathways

This compound can potentially modulate key metabolic pathways . It has been shown to regulate insulin by promoting glucose utilization and increasing the sensitivity of the insulin receptor . Additionally, it can influence the acetoclastic pathway by Archaea, instigating the release of electrons from acetate for Cr(VI) reduction .

Pharmacokinetics

It is known that the compound exhibits poor solubility in water and methanol , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can lead to changes in cell signaling that play an important role in the carcinogenic mechanism of Cr (VI) . Additionally, it can form complexes with peptides, proteins, and DNA, leading to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its sensitivity to air and the dramatic color changes that accompany its oxidation are notable . Furthermore, its action can be influenced by the pH of the solution it is in .

properties

IUPAC Name

acetic acid;chromium;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/7C2H4O2.3Cr.2H2O/c7*1-2(3)4;;;;;/h7*1H3,(H,3,4);;;;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQQGESWGNLKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32Cr3O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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